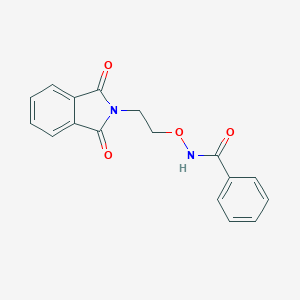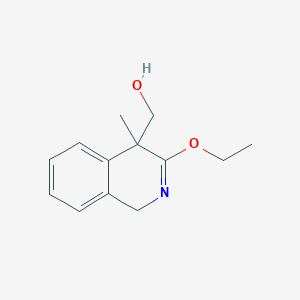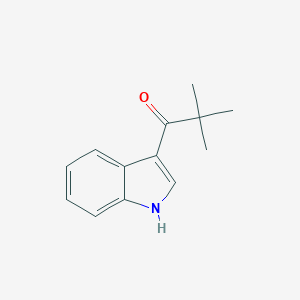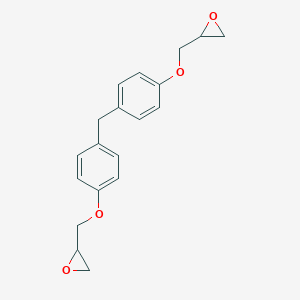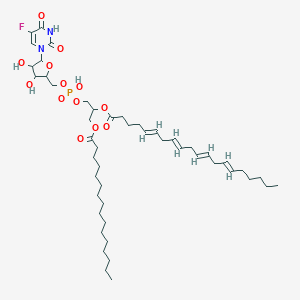
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine (PAF) is a synthetic phospholipid derivative that has been extensively studied for its potential applications in scientific research. It is a modified form of phosphatidylcholine, a major component of cell membranes, in which the arachidonic acid moiety has been replaced by a fluorinated uridine derivative.
Mechanism Of Action
The mechanism of action of 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine is not fully understood, but it is believed to act as a modulator of cell signaling pathways by interacting with specific membrane receptors and activating intracellular signaling cascades.
Biochemical And Physiological Effects
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of inflammatory responses, and the promotion of cell proliferation and differentiation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine in lab experiments is its ability to mimic the structure and function of natural phospholipids, making it a useful tool for studying membrane biology and lipid metabolism. However, 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine also has some limitations, including its relatively high cost and the potential for non-specific interactions with other molecules in biological systems.
Future Directions
There are many potential future directions for research on 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine, including further studies of its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases. Other areas of interest include the development of new synthesis methods for 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine and the investigation of its potential as a drug delivery vehicle for targeted therapies.
Synthesis Methods
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The chemical synthesis involves the reaction of phosphatidylcholine with uridine and a fluorinating agent, while the enzymatic method involves the use of phospholipase D to modify the phosphatidylcholine molecule.
Scientific Research Applications
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been used in a variety of scientific research applications, including studies of cell signaling pathways, lipid metabolism, and membrane structure and function. It has also been investigated for its potential as a drug delivery vehicle and as a therapeutic agent for the treatment of inflammatory diseases.
properties
CAS RN |
148763-97-7 |
|---|---|
Product Name |
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Molecular Formula |
C48H78FN2O13P |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C48H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-43(53)63-39(36-60-42(52)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2)37-61-65(58,59)62-38-41-44(54)45(55)47(64-41)51-35-40(49)46(56)50-48(51)57/h11,13,17-18,20,22,26,28,35,39,41,44-45,47,54-55H,3-10,12,14-16,19,21,23-25,27,29-34,36-38H2,1-2H3,(H,58,59)(H,50,56,57)/b13-11+,18-17+,22-20+,28-26+ |
InChI Key |
INKABUQUWVYDLO-KUKVZOPTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
synonyms |
1,2-PAPF 1-palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



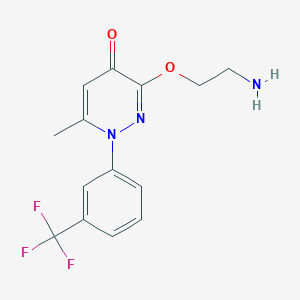
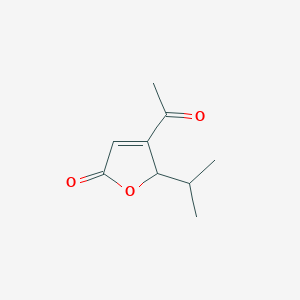
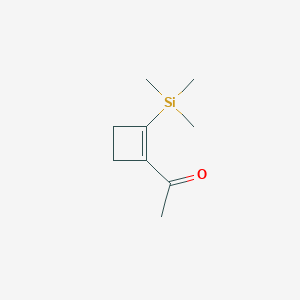
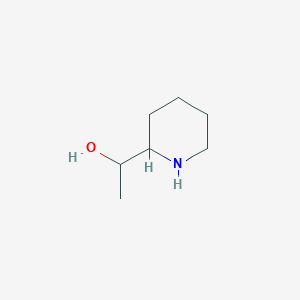
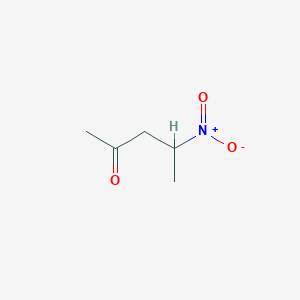
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
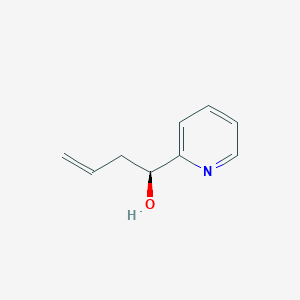
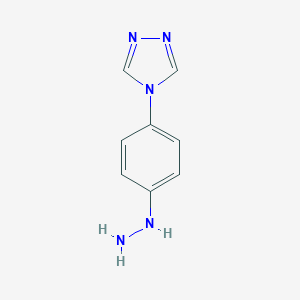
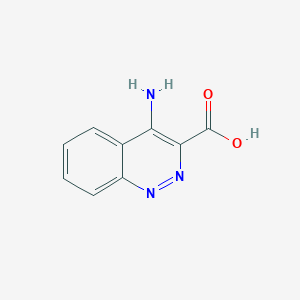
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
